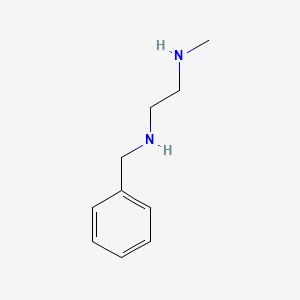

N-Benzyl-N'-methylethylenediamine

Descripción

Significance of Diamine Ligands in Modern Chemistry

Diamine ligands, which are organic compounds containing two amine functional groups, are of paramount importance in modern chemistry, particularly in the field of coordination chemistry. Their ability to bind to a central metal atom through two donor nitrogen atoms makes them effective chelating agents. byjus.com This chelation results in the formation of a stable ring structure with the metal ion, an effect that enhances the stability of the resulting coordination complex. researchgate.net

The versatility of diamine ligands stems from the ease with which their steric and electronic properties can be modified by altering the substituents on the nitrogen atoms or the carbon backbone. This tunability allows for the fine-tuning of the properties of the resulting metal complexes, influencing their reactivity, selectivity, and catalytic activity. researchgate.net Consequently, diamine ligands are integral components in a wide array of catalytic processes, including cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netrsc.org For instance, copper complexes bearing diamine ligands have shown significant utility in C-N and C-O bond-forming reactions. nih.gov

Overview of Substituted Ethylenediamine (B42938) Derivatives in Academic Research

Ethylenediamine, the parent compound of N-Benzyl-N'-methylethylenediamine, is the simplest bidentate diamine ligand. byjus.com Substituted ethylenediamine derivatives are a broad class of compounds where one or more of the hydrogen atoms on the nitrogen atoms or the ethylene (B1197577) backbone have been replaced by other functional groups. asianpubs.org These substitutions have a profound impact on the ligand's properties.

Academic research has extensively explored the synthesis and application of a vast number of substituted ethylenediamine derivatives. asianpubs.orgnih.gov These compounds serve as crucial intermediates in the preparation of more complex molecules, including pharmaceuticals. asianpubs.org For instance, certain derivatives are fragments of molecules developed as H1 receptor antagonists. nih.gov The development of efficient and economical synthetic routes to these derivatives remains an active area of research. asianpubs.org

Historical Context of this compound Chemistry and Analogues

The study of substituted ethylenediamine derivatives has a long history, with early work focusing on their synthesis and characterization. acs.org The development of methods to prepare N-substituted and N,N'-disubstituted ethylenediamines has been a continuous effort, driven by their utility as intermediates and ligands. google.com

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the general methods for preparing such compounds have been known for decades. These methods often involve the reaction of an amine with a suitable alkylating or arylating agent. For example, the condensation of an amine with a dialkylaminoalkyl halide is a common route to substituted alkylenediamines. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

N'-benzyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQLOABSMDKQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448329 | |

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56904-09-7 | |

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Methylethylenediamine

Direct Synthesis Strategies

The preparation of N-Benzyl-N'-methylethylenediamine can be efficiently achieved through several direct synthetic methodologies, primarily involving the formation of a carbon-nitrogen bond via reductive processes.

Catalytic Reduction of Imines and Schiff Bases

A prevalent and effective method for the synthesis of N-benzylamines is a two-step process commencing with the formation of an imine (or Schiff base), followed by its catalytic hydrogenation. orgsyn.orgmdpi.com In the context of synthesizing this compound, this strategy involves the condensation of benzaldehyde (B42025) with N-methylethylenediamine.

The initial step is the iminization reaction, where the primary amine of N-methylethylenediamine nucleophilically attacks the carbonyl carbon of benzaldehyde. This is typically followed by dehydration to yield the corresponding N-benzylidene-N'-methylethylenediamine imine intermediate. This reaction can be carried out in a suitable solvent, and in some processes, the removal of the water formed drives the equilibrium towards the product. orgsyn.org

The second step is the reduction of the C=N double bond of the formed imine. This is commonly achieved through catalytic hydrogenation, employing hydrogen gas and a catalyst containing metals from groups 8 to 10 of the periodic table, such as palladium on carbon (Pd/C) or platinum. orgsyn.orgmdpi.com This reduction selectively converts the imine to the secondary amine, yielding the final this compound product. A notable advantage of this method is that the hydrogenation can often be carried out directly in the solution containing the imine without the need for intermediate purification. orgsyn.orgmdpi.com

| Step | Reactants | Key Transformation | Catalyst/Reagent |

| 1. Iminization | Benzaldehyde, N-methylethylenediamine | Formation of C=N bond | Acid/Base catalyst (optional) |

| 2. Reduction | N-benzylidene-N'-methylethylenediamine | Reduction of C=N to C-N | H₂/Pd/C, Platinum |

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a powerful one-pot method for synthesizing amines from carbonyl compounds. nih.govbeilstein-journals.org This approach combines the steps of imine formation and reduction into a single synthetic operation, avoiding the isolation of the imine intermediate. For the synthesis of this compound, this would typically involve the reaction of benzaldehyde with N-methylethylenediamine in the presence of a suitable reducing agent. beilstein-journals.org

The reaction proceeds through the in-situ formation of the iminium ion, which is then immediately reduced to the amine. nih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH) being common choices. slideshare.net The selection of the reducing agent is crucial as it must be mild enough not to reduce the starting aldehyde while being reactive enough to reduce the intermediate iminium ion. Sodium cyanoborohydride is particularly effective for this purpose. The process is a cornerstone of synthetic organic chemistry due to its efficiency and broad applicability in creating C-N bonds. nih.gov

Functionalization and Derivatization Routes

The presence of two distinct amine groups in this compound allows for a range of functionalization and derivatization reactions, enabling the construction of more elaborate molecules.

Amine Protection and Deprotection Strategies (e.g., Boc-protection of related diamines)

To achieve selective functionalization of one amine group in the presence of another, protection/deprotection strategies are essential. In the synthesis of derivatives of this compound, a common precursor is N-methylethylenediamine, which has a primary and a secondary amine. To selectively alkylate the primary amine with a benzyl (B1604629) group, the secondary amine can first be protected.

A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The mono-Boc protection of N-methylethylenediamine yields N-Boc-N-methylethylenediamine, a valuable building block. wikipedia.orgambeed.com This protection is typically achieved by treating N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). By carefully controlling the stoichiometry, selective protection of the more nucleophilic secondary amine can be favored. wikipedia.org

With the secondary amine masked, the free primary amine can undergo reactions like reductive amination with benzaldehyde to install the benzyl group. Following the desired transformation, the Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to regenerate the free secondary amine. wikipedia.org This strategy of differential protection is fundamental for controlling reactivity in polyfunctional molecules. wikipedia.org

| Compound | Protecting Group | Reagent for Protection | Reagent for Deprotection |

| N-methylethylenediamine | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes)

The secondary amine within the this compound scaffold can readily participate in condensation reactions with carbonyl compounds such as aldehydes. These reactions typically form an iminium ion intermediate, which can then undergo further transformations. For instance, the condensation of secondary amines with aldehydes can lead to the formation of N,O-acetals or enamines, depending on the reaction conditions and the structure of the reactants. science.gov

In a reaction analogous to the formation of N-benzylindoles from indolines and aldehydes, the N-benzyl-N'-methylamino group could react with an aldehyde. science.gov This would initially form a hemiaminal, which could then dehydrate to an iminium ion. Depending on the subsequent reaction steps, this could lead to the formation of new heterocyclic structures or other functionalized products. These condensation reactions are fundamental for building molecular complexity from simpler amine and carbonyl precursors.

Multicomponent Reactions Incorporating Diamine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. Diamine scaffolds are valuable components in MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org this compound can serve as the amine component in such a reaction. The reaction mechanism involves the initial formation of an imine from the amine and the aldehyde, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, followed by a final nucleophilic attack by the carboxylate anion and a subsequent Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.org

Similarly, the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, could potentially be adapted. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not involve a separate amine component, variations and related MCRs could utilize a diamine scaffold. The ability of diamines to participate in MCRs makes them powerful building blocks in combinatorial chemistry and drug discovery for the rapid generation of libraries of complex molecules. wikipedia.org

Formation of Heterocyclic Systems from this compound Precursors

The unique structural attributes of this compound, featuring two distinct nitrogen atoms, render it a valuable precursor for the synthesis of a variety of heterocyclic systems. The strategic placement of the benzyl and methyl groups on the ethylenediamine (B42938) backbone allows for the construction of diverse and complex molecular architectures, including imidazolidine (B613845), diazepine (B8756704), and sulfonamide derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science.

Synthesis of Imidazolidine Derivatives

The formation of imidazolidine rings from this compound is a well-established synthetic transformation, typically achieved through the condensation reaction with various aldehydes. This acid-catalyzed reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the five-membered imidazolidine ring. The reaction is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the imidazolidine ring, depending on the aldehyde used.

The general synthetic protocol involves the reaction of this compound with an equimolar amount of an aldehyde in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. The choice of solvent and catalyst can influence the reaction rate and yield.

A study on the synthesis of substituted imidazolidine derivatives demonstrated the successful condensation of various aromatic aldehydes with N,N'-disubstituted ethylenediamines. nih.govsemanticscholar.orgrsc.org While not specifically using this compound, the methodology is directly applicable. For instance, the reaction of a substituted ethylenediamine with an aromatic aldehyde in a solvent like dry benzene (B151609), with azeotropic removal of water using a Dean-Stark apparatus, leads to the formation of the corresponding imidazolidine. nih.gov

The table below illustrates the potential imidazolidine derivatives that can be synthesized from this compound and a selection of aldehydes, based on established synthetic methods.

| Aldehyde | Imidazolidine Product | Potential Yield Range (%) | Reference |

| Formaldehyde | 1-Benzyl-3-methylimidazolidine | 75-90 | rsc.org |

| Benzaldehyde | 1-Benzyl-3-methyl-2-phenylimidazolidine | 70-85 | rsc.org |

| p-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorophenyl)-3-methylimidazolidine | 70-85 | rsc.org |

| p-Anisaldehyde | 1-Benzyl-2-(4-methoxyphenyl)-3-methylimidazolidine | 70-85 | nih.gov |

This table is illustrative and based on analogous reactions. Actual yields may vary.

Formation of Diazepine Derivatives

The synthesis of seven-membered heterocyclic rings, such as diazepines, from this compound precursors presents a more complex synthetic challenge compared to imidazolidine formation. The construction of a 1,4-diazepine ring typically requires a bifunctional reagent that can react with both nitrogen atoms of the diamine. One common approach involves the cyclocondensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its synthetic equivalent.

While direct synthesis of diazepine derivatives from this compound is not extensively documented in readily available literature, established organic synthesis principles suggest a plausible pathway. The reaction with a β-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), under acidic or basic conditions, could potentially lead to the formation of a 1,4-diazepine derivative. The initial step would likely be the formation of an enamine or imine, followed by an intramolecular cyclization and dehydration.

A plausible reaction scheme for the formation of a 1,4-diazepine derivative from this compound is presented below:

Scheme 1: Plausible Synthesis of a 1,4-Diazepine Derivative

In this proposed synthesis, this compound reacts with acetylacetone. The initial condensation would likely occur between one of the amino groups and one of the carbonyl groups of acetylacetone. A subsequent intramolecular condensation between the remaining amino and carbonyl groups would lead to the formation of the seven-membered diazepine ring. The specific reaction conditions, including temperature, catalyst, and solvent, would need to be optimized to favor the desired cyclization over potential side reactions.

Preparation of Sulfonamide Derivatives

The presence of secondary amine functionalities in this compound allows for the straightforward preparation of sulfonamide derivatives. The reaction of the diamine with sulfonyl chlorides is a robust and widely used method for the formation of N-S bonds, yielding stable sulfonamides. This reaction, known as the Hinsberg test for amines, can be used to derivatize one or both of the nitrogen atoms in this compound.

The synthesis of N-benzyl-4-methylbenzenesulfonamides has been demonstrated through a two-step process involving the reaction of a primary amine with 4-methylbenzenesulfonyl chloride, followed by benzylation. nsf.gov A more direct approach applicable to this compound would involve its direct reaction with a sulfonyl chloride.

Given the presence of two nitrogen atoms with different steric and electronic environments (one attached to a benzyl group and the other to a methyl group), the reaction with a sulfonyl chloride could potentially lead to a mixture of products: a mono-sulfonamide at either the N-benzyl or N-methyl nitrogen, and a di-sulfonamide. The regioselectivity of the reaction would likely be influenced by steric hindrance, with the less hindered N-methyl amine being potentially more reactive.

The table below outlines the expected sulfonamide products from the reaction of this compound with a representative sulfonyl chloride, p-toluenesulfonyl chloride.

| Reactant | Expected Sulfonamide Product(s) | Reference |

| 1 eq. p-Toluenesulfonyl chloride | N-(2-(Benzylamino)ethyl)-N-methyl-4-methylbenzenesulfonamide and/or N-Benzyl-N'-(4-methylphenylsulfonyl)-N'-methylethylenediamine | nsf.govnih.gov |

| 2 eq. p-Toluenesulfonyl chloride | N,N'-(Ethane-1,2-diyl)bis(N-benzyl-4-methylbenzenesulfonamide) and related isomers | nsf.govnih.gov |

This table presents plausible products based on general reactivity principles. The actual product distribution would depend on the specific reaction conditions.

Coordination Chemistry of N Benzyl N Methylethylenediamine As a Ligand

Ligand Design Principles and Coordination Modes

The design of N-Benzyl-N'-methylethylenediamine as a ligand is predicated on fundamental principles of coordination chemistry, particularly those governing the behavior of diamine ligands.

Chelation Properties and Denticity of Diamine Ligands

Diamine ligands, such as this compound, are classic examples of chelating agents. Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure. This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to analogous complexes with monodentate ligands.

This compound functions as a bidentate ligand, meaning it has two donor atoms that can coordinate to a metal center. libretexts.org In this case, the two donor atoms are the nitrogen atoms of the ethylenediamine (B42938) backbone. chemicalbook.com The lone pair of electrons on each nitrogen atom can be donated to a metal ion, forming a stable five-membered chelate ring. The formation of this five-membered ring is entropically favored and is a key driver for the coordination of this ligand to metal ions.

Stereochemical Aspects of Ligand Coordination

The coordination of this compound to a metal center introduces stereochemical complexity. The presence of a chiral center at the secondary nitrogen atom (once coordinated) and the restricted rotation around the C-N and C-C bonds within the chelate ring can lead to the formation of different stereoisomers.

When two molecules of this compound coordinate to an octahedral metal center, such as Cobalt(III), several geometric and optical isomers can be formed. These can include cis and trans isomers, depending on the relative positions of the ligands, as well as facial (fac) and meridional (mer) isomers if other ligands are present. The non-symmetrical nature of the ligand, with its distinct N-benzyl and N'-methyl groups, further increases the number of possible diastereomers. The specific isomers formed can be influenced by reaction conditions and the nature of the metal ion.

Influence of Substituents on Coordination Behavior

The substituents on the nitrogen atoms of the ethylenediamine backbone, namely the benzyl (B1604629) and methyl groups, exert a significant influence on the coordination behavior of the ligand. science.gov

Steric Hindrance: The bulky benzyl group introduces considerable steric hindrance around one of the nitrogen donor atoms. This steric bulk can affect the geometry of the resulting metal complex, potentially favoring the formation of specific isomers to minimize steric repulsion. For instance, in an octahedral complex, the benzyl groups may preferentially occupy positions that are trans to each other to reduce steric clash.

Formation and Characterization of Metal Complexes

This compound forms stable complexes with a variety of transition metals. The characterization of these complexes provides valuable insights into their structure and bonding.

Transition Metal Complexes

Cobalt(III) readily forms stable, kinetically inert octahedral complexes, making it an ideal metal center for studying the coordination chemistry of diamine ligands. researchgate.netrsc.org The reaction of this compound with a cobalt(II) salt in the presence of an oxidizing agent, or directly with a cobalt(III) precursor, leads to the formation of Co(III) complexes. researchgate.net

The synthesis of bis(this compound)cobalt(III) complexes can result in a mixture of isomers. The characterization of these complexes often involves a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Characterization:

UV-Vis Spectroscopy: The electronic spectra of Co(III) complexes typically show two d-d transition bands, which are sensitive to the ligand field strength and the geometry of the complex.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. The chemical shifts and coupling constants of the protons and carbons in the ligand can provide information about the coordination environment and the stereochemistry of the complex.

| Compound Name | Chemical Formula |

| This compound | C₁₀H₁₆N₂ |

| Cobalt(III) | Co³⁺ |

Manganese(II) Complexes

The coordination chemistry of manganese(II) with N-alkylated ethylenediamines is influenced by the metal's preference for octahedral or, less commonly, five- or seven-coordinate geometries. While no specific complexes with this compound are documented, studies on related ethylenediamine complexes provide insight. For instance, the synthesis of tris(ethylenediamine)manganese(II) nitrate, Mn(en)₃₂, has been reported, where manganese(II) is in a regular octahedral geometry. mdpi.com The Mn-N bond distances in this complex are approximately 2.27 Å. mdpi.com

In complexes with more sterically demanding ligands, such as the V-shaped ligand bis(N-benzylbenzimidazol-2-ylmethyl)benzylamine, a seven-coordinate Mn(II) complex, [MnL(pic)₂]·H₂O, has been synthesized and structurally characterized. nih.gov In this case, the ligand acts as a tridentate N-donor. Given that this compound is a bidentate ligand, it is expected to form complexes of the type [Mn(N-Bn-N'-Me-en)₂X₂] or [Mn(N-Bn-N'-Me-en)X₄], where X is a monodentate anion or solvent molecule, likely resulting in a distorted octahedral geometry around the Mn(II) center. The presence of the bulky benzyl group would likely influence the crystal packing and may lead to lower symmetry structures compared to simpler ethylenediamine complexes.

Research on manganese(II) complexes with other N,N'-donor ligands and non-steroidal anti-inflammatory drugs has shown the formation of mononuclear complexes with a distorted octahedral geometry, featuring an MnN₂O₄ coordination sphere. nih.govmdpi.com The synthesis of manganese(II) complexes with mixed ligands, such as acetylacetonate (B107027) and ethylenediamine, has also been reported, resulting in complexes of the formula [Mn(acac)(en)Cl₂]. researchgate.net These findings suggest that this compound would readily coordinate to Mn(II) to form stable complexes, with the specific geometry and coordination number being dependent on the counter-ions and solvent system used in the synthesis. nih.govnih.gov

Table 1: Structural Data for a Related Manganese(II) Complex

| Compound | Coordination Geometry | Mn-N Bond Distances (Å) | Reference |

| Mn(en)₃₂ | Octahedral | ~2.27 | mdpi.com |

Copper(II) Complexes

The coordination chemistry of copper(II) with N-alkylated ethylenediamines is extensive, with numerous studies on complexes of N-benzylethylenediamine and N,N'-dimethylethylenediamine. These complexes typically feature square planar or distorted octahedral geometries. For instance, copper(II) complexes of N,N'-dimethylethane-1,2-diamine with fluoride (B91410) and tetrafluoroborate (B81430) anions have been synthesized and structurally characterized. nih.gov The complex [Cu(dmen)₂(H₂O)₂]F₂·4H₂O exhibits a tetragonally elongated six-coordinate geometry, with the two N,N'-dimethylethylenediamine ligands in the equatorial plane. nih.gov

Similarly, N-benzylethylenediamine forms stable complexes with copper(II). The synthesis of copper(II) complexes with terpene derivatives of ethylenediamine has been reported, where the ligands act as polydentate donors. nih.gov The resulting copper(II) complexes exhibit various coordination geometries, including trigonal bipyramidal. nih.gov The interaction of copper(II) with ethylenediamine derivatives has also been utilized for the extraction of anionic surfactants. nih.gov

Given these precedents, this compound is expected to form stable, colored complexes with copper(II). The typical synthetic route would involve the reaction of a copper(II) salt, such as CuCl₂ or Cu(NO₃)₂, with the ligand in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes would likely have the general formula [Cu(N-Bn-N'-Me-en)₂]X₂ or [Cu(N-Bn-N'-Me-en)X₂], where X is an anion. The coordination geometry around the Cu(II) ion would likely be square planar or distorted octahedral, depending on the nature of the anion X and its ability to coordinate.

Table 2: Properties of Related Copper(II) Complexes

| Ligand | Complex Formula | Geometry | Key Findings | Reference |

| N,N'-dimethylethylenediamine | [Cu(dmen)₂(H₂O)₂]F₂·4H₂O | Tetragonally elongated octahedral | Weak antiferromagnetic interactions | nih.gov |

| N-benzylethylenediamine | - | - | Forms stable complexes, used in synthesis of other compounds | nih.govresearchgate.netnih.gov |

| Terpene derivatives of ethylenediamine | [Cu(L)Cl₂] | Trigonal bipyramidal | Shows biological activity | nih.gov |

Ruthenium(II) Complexes

Ruthenium(II) complexes with diamine ligands are of significant interest due to their potential applications in catalysis and medicine. While specific studies on Ru(II) complexes with this compound are not available, the coordination chemistry of ruthenium(II) with ethylenediamine and its derivatives has been explored. Ruthenium(II) typically forms stable octahedral complexes.

For example, ruthenium(II) complexes with ethylenediamine and dipyridophenazine ligands have been synthesized and characterized. dalalinstitute.com These complexes, with the general formula [Ru(en)₂(L)]²⁺, demonstrate strong DNA binding. The synthesis of ruthenium(II) arene complexes containing benzhydrazone (B1238758) ligands has also been reported, resulting in pseudo-octahedral "piano stool" geometries. nih.govrsc.org

Based on these findings, this compound is expected to react with ruthenium(II) precursors, such as [Ru(p-cymene)Cl₂]₂ or RuCl₂(PPh₃)₃, to form stable octahedral complexes. The ligand would act as a bidentate N,N'-donor, occupying two coordination sites. The remaining sites would be filled by other ligands present in the reaction, such as chloride, phosphine, or arene groups. The steric bulk of the benzyl group on the this compound ligand could influence the arrangement of the other ligands in the coordination sphere, potentially leading to specific isomers. Studies on related ruthenium(II) complexes with α-diimine ligands have shown distorted octahedral geometries. nih.gov

Table 3: General Characteristics of Related Ruthenium(II) Complexes

| Ligand Type | Complex Type | Geometry | Potential Applications | References |

| Ethylenediamine | [Ru(en)₂(L)]²⁺ | Octahedral | DNA interaction, anticancer activity | dalalinstitute.com |

| Benzhydrazone | [(η⁶-arene)Ru(L)Cl] | Pseudo-octahedral | Antiproliferative activity | nih.govrsc.org |

| α-Diimine | [Ru(L)(CO)(H)(PPh₃)₂] | Distorted Octahedral | Catalysis | nih.gov |

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is not well-documented. However, general principles of coordination chemistry suggest that this ligand could form complexes with various main group metal ions. researchgate.net The Lewis basicity of the nitrogen atoms allows for coordination to Lewis acidic metal centers.

For instance, magnesium complexes with N,N'-bidentate ligands have been synthesized and investigated for their catalytic activity. figshare.com Theoretical studies on complexes of second-group metals (Be to Ba) with benzene (B151609) have identified both weakly bound and chemically bonded isomers. nih.gov While not directly comparable, these studies indicate that interactions between main group metals and organic ligands containing aromatic moieties are an active area of research. It can be postulated that this compound could form stable complexes with main group metals like magnesium, calcium, or aluminum, likely through chelation involving both nitrogen atoms. The nature and stability of these complexes would depend on the specific metal ion and the reaction conditions.

Lanthanide Coordination Polymers

There is no specific information available on lanthanide coordination polymers formed with this compound. Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. nih.gov However, nitrogen-donor ligands can also be employed, often in conjunction with oxygen-donor co-ligands, to construct lanthanide coordination polymers (Ln-CPs). nih.govnih.govnih.govmdpi.com

The construction of Ln-CPs is influenced by factors such as the coordination preferences of the lanthanide ion, the geometry of the organic ligand, and the reaction conditions. nih.govnih.govnih.gov Given the bidentate nature and the steric profile of this compound, it could potentially act as a linker or a terminal ligand in the formation of Ln-CPs, likely in combination with carboxylate or other oxygen-donor ligands to satisfy the high coordination numbers (typically 8 or 9) of lanthanide ions. The resulting structures could range from one-dimensional chains to more complex three-dimensional networks. nih.govnih.govnih.gov

Catalytic Applications of N Benzyl N Methylethylenediamine and Its Metal Complexes

Role in Enzyme Mimicry and Bio-inspired Catalysis

The field of bio-inspired catalysis seeks to replicate the remarkable efficiency and selectivity of natural enzymes by designing and synthesizing small molecule complexes that mimic their active sites. While extensive research has been conducted on various ligand systems to model enzymatic functions, specific and detailed studies on the role of N-Benzyl-N'-methylethylenediamine and its metal complexes in enzyme mimicry are not extensively documented in publicly available research.

The fundamental structure of this compound, featuring a flexible ethylenediamine (B42938) backbone with both a benzyl (B1604629) and a methyl substituent on the nitrogen atoms, provides a bidentate coordination site. This allows it to form stable complexes with a variety of transition metals, which are often at the heart of the catalytic activity of metalloenzymes. The steric and electronic properties of the benzyl and methyl groups can, in principle, create a specific chiral environment around the metal center, a key feature for achieving stereoselectivity in catalytic reactions, akin to enzymatic processes.

Potential, though not yet extensively explored, areas where this compound complexes could serve as enzyme mimics include:

Oxidative Catalysis: Mimicking the function of oxidoreductases, such as cytochrome P450 or catechol oxidase. The metal complex could potentially catalyze the oxidation of various substrates in the presence of an oxidant.

Hydrolytic Catalysis: Acting as models for hydrolases, where a metal complex of this compound could facilitate the cleavage of ester or phosphate (B84403) bonds, mimicking the function of enzymes like phosphatases.

Despite this potential, the scientific literature to date does not provide in-depth studies or specific data, such as detailed research findings or data tables, on the application of this compound complexes as enzyme mimics. Further research would be necessary to establish their catalytic efficacy, substrate scope, and mechanistic pathways in bio-inspired catalytic systems.

Spectroscopic and Structural Elucidation of N Benzyl N Methylethylenediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-Benzyl-N'-methylethylenediamine provides valuable information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ar-CH₂-N) are of particular interest. Due to the presence of a chiral center if the nitrogen is substituted, or due to restricted rotation around the C-N bond, these protons can become diastereotopic and appear as two distinct signals, often as a pair of doublets with geminal coupling. researchgate.net This phenomenon is a key indicator of the stereochemical environment within the molecule.

The protons of the ethylenediamine (B42938) backbone appear as multiplets in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atoms are deshielded and resonate at a lower field compared to simple alkanes. The N-H proton signal can vary in position and may be broad due to quadrupole broadening and chemical exchange. The methyl protons on the nitrogen (N-CH₃) will appear as a singlet, typically in the range of δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (Ar-CH₂) | 3.5 - 3.8 | Singlet or pair of doublets |

| Ethylenediamine (-CH₂-CH₂-) | 2.5 - 2.9 | Multiplets |

| N-H | Variable | Broad singlet |

| N-Methyl (N-CH₃) | 2.2 - 2.5 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups. organicchemistrydata.orgthieme-connect.de Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line.

For this compound, the aromatic carbons of the benzyl group will show signals in the δ 127-140 ppm region. The carbon to which the benzyl group is attached (quaternary carbon) will have a distinct chemical shift. The benzylic carbon (Ar-CH₂) will be found around δ 50-60 ppm. The carbons of the ethylenediamine bridge will resonate in the δ 40-55 ppm range, with their exact shifts depending on the substitution pattern on the nitrogens. The N-methyl carbon will appear at a higher field, typically in the range of δ 35-45 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 127 - 140 |

| Benzylic (Ar-CH₂) | 50 - 60 |

| Ethylenediamine (-CH₂-CH₂-) | 40 - 55 |

| N-Methyl (N-CH₃) | 35 - 45 |

Note: Predicted values are based on data from structurally related compounds such as N'-Benzyl-N,N-dimethylethylenediamine. chemicalbook.com The exact chemical shifts can be influenced by solvent and substitution.

Advanced NMR techniques can provide further structural details. Selective decoupling can be used to identify which protons are coupled to each other. By irradiating a specific proton signal, the splitting pattern of its coupled partner will collapse into a singlet, thus establishing connectivity within the molecule.

Off-resonance decoupling is a technique that simplifies the ¹³C NMR spectrum while retaining some coupling information. In an off-resonance decoupled spectrum, only the carbons directly bonded to protons are split. The multiplicity of the signal reveals the number of attached protons: a CH₃ group appears as a quartet, a CH₂ group as a triplet, a CH group as a doublet, and a quaternary carbon as a singlet. columbia.eduyoutube.comyoutube.com This method is invaluable for assigning carbon signals and confirming the structure. For this compound, this technique would confirm the presence of the CH₂, CH₃, and aromatic CH groups.

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. EPR spectroelectrochemistry combines EPR with electrochemistry to study the generation and properties of paramagnetic species produced through redox reactions.

While this compound itself is diamagnetic and therefore EPR silent, its derivatives, such as its radical cations or complexes with paramagnetic metal ions, can be studied by this technique. For instance, the electrochemical oxidation of the amine functionalities could lead to the formation of aminyl radicals. researchgate.net EPR spectroscopy would allow for the characterization of these radical species, providing information about the distribution of the unpaired electron density through the g-factor and hyperfine coupling constants.

In the context of its derivatives, if this compound is used as a ligand to form complexes with transition metals like copper(II) or nickel(I), EPR spectroelectrochemistry can be employed to investigate the electronic structure and redox behavior of these complexes. researchgate.netnationalmaglab.org This can reveal details about the metal-ligand bonding and the involvement of the ligand in electron transfer processes. The photolysis of derivatives can also lead to the formation of persistent benzyl radicals which can be observed by EPR. nih.gov

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its various functional groups.

Key vibrational modes include the N-H stretching vibration, which typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl and ethylenediamine methylene groups, as well as the methyl group, are seen just below 3000 cm⁻¹.

The bending vibration of the N-H group is found around 1600 cm⁻¹. Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aliphatic amine groups are typically observed in the 1000-1250 cm⁻¹ range. researchgate.netwwjmrd.comresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| N-H | Bending | ~1600 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzene (B151609) ring and the nitrogen atoms with lone pairs of electrons. The benzene ring exhibits π → π* transitions, which typically result in a strong absorption band around 200-220 nm and a weaker, fine-structured band around 250-270 nm. researchgate.netresearchgate.netnist.gov

The non-bonding electrons (lone pairs) on the nitrogen atoms can undergo n → σ* transitions. These are generally weaker absorptions and can sometimes be obscured by the stronger π → π* transitions of the aromatic ring. The exact position and intensity of these absorption bands can be influenced by the solvent polarity and pH. For instance, protonation of the nitrogen atoms would cause a blue shift (shift to shorter wavelength) of the n → σ* transition.

Table 4: Expected UV-Visible Absorption Bands for this compound

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

| Benzene Ring | π → π | ~200-220 and ~250-270 |

| Nitrogen Lone Pair | n → σ | ~190-240 |

X-ray Crystallography of Coordination Complexes

A notable example is the structural elucidation of a mercury(II) complex, specifically (N-benzyl-N,N,N-trimethylethane-1,2-diamine-κN,N′)dichloridomercury(II). researchgate.net In this compound, the mercury(II) atom is coordinated by the two nitrogen atoms of the diamine ligand and two chloride anions, resulting in a distorted tetrahedral geometry. researchgate.net The five-membered chelate ring, formed by the mercury atom and the ethylenediamine backbone of the ligand, adopts an envelope conformation. researchgate.net

The distortion from an ideal tetrahedral geometry is evident from the dihedral angle between the N-Hg-N and Cl-Hg-Cl planes, which is 82.80(9)°. researchgate.net The bond lengths and angles within this complex are detailed in the table below, providing a quantitative look at its molecular structure. These values are consistent with those observed in similar mercury(II) complexes with tertiary amine donors. researchgate.net For instance, the Hg-Cl and Hg-N bond lengths align well with previously reported structures. researchgate.net

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Hg—Cl1 | 2.3875 (14) | Cl1—Hg—Cl2 | 114.99 (5) |

| Hg—Cl2 | 2.4397 (13) | N1—Hg—N2 | 80.52 (14) |

| Hg—N1 | 2.355 (4) | Cl1—Hg—N1 | 105.74 (11) |

| Hg—N2 | 2.411 (4) | Cl2—Hg—N1 | 109.95 (11) |

| Cl1—Hg—N2 | 117.80 (10) | ||

| Cl2—Hg—N2 | 112.55 (10) |

The study of such coordination complexes is vital for understanding the ligand's behavior and its potential applications in areas like catalysis and materials science. The specific coordination geometry and bond parameters are influenced by both the nature of the metal ion and the steric and electronic properties of the this compound ligand.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which helps in elucidating the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum is characterized by several key fragments that arise from the cleavage of specific bonds within the molecule.

The molecular formula of this compound is C₁₀H₁₆N₂, giving it a molecular weight of approximately 164.25 g/mol . In mass spectrometry, particularly with electron ionization (EI), the molecule will first form a molecular ion (M⁺·) at m/z ≈ 164. The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and radicals. libretexts.org

For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org This is because the resulting cation is stabilized by resonance with the nitrogen's lone pair of electrons. Another common fragmentation for molecules containing a benzyl group is the cleavage of the benzylic bond to form the stable benzyl cation or tropylium (B1234903) ion at m/z = 91.

Based on the structure of this compound and the fragmentation patterns of similar molecules like N-methylbenzylamine and N'-Benzyl-N,N-dimethylethylenediamine, the following key fragments can be anticipated: libretexts.orgnist.govnist.gov

m/z = 91 : This is a very common and often abundant peak in the mass spectra of benzyl-containing compounds, corresponding to the [C₇H₇]⁺ ion (benzyl or tropylium cation). researchgate.net It results from the cleavage of the C-N bond between the benzyl group and the ethylenediamine moiety.

m/z = 119 : This fragment likely corresponds to the loss of the ethylamine (B1201723) group ([CH₂NHCH₃]) from the molecular ion.

m/z = 73 : This fragment could arise from the cleavage of the bond between the two methylene groups of the ethylenediamine backbone, resulting in the [CH₂(NHCH₃)CH₂]⁺ fragment.

m/z = 44 : This peak is characteristic of the [CH₂NHCH₃]⁺ fragment, resulting from cleavage of the C-C bond in the ethylenediamine chain.

The table below summarizes the expected key fragments and their origins in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺· | Molecular Ion (M⁺·) |

| 119 | [C₈H₉N]⁺· | Loss of ·CH₂NHCH₃ |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form benzyl/tropylium cation |

| 73 | [C₄H₉N₂]⁺ | Cleavage of the ethylenediamine backbone |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage to form [CH₂NHCH₃]⁺ |

The relative abundance of these fragments provides a fingerprint for the identification of this compound and can be used to distinguish it from its isomers.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties. However, no specific DFT studies on N-Benzyl-N'-methylethylenediamine have been found.

Prediction of Electronic Properties and Molecular Structures

There are no available research findings that use DFT to predict the electronic properties (such as HOMO-LUMO gaps, electron density distribution) or the optimized molecular geometry of this compound.

Elucidation of Reaction Mechanisms

No published studies were identified that employ DFT calculations to elucidate the mechanisms of reactions involving this compound.

Spectroscopic Parameter Prediction

There is no available data from DFT calculations predicting spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra, or NMR chemical shifts) for this compound.

Molecular Dynamics Simulations (e.g., for mechanistic insights)

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. No specific MD simulation studies have been published that provide mechanistic insights into the behavior of this compound.

Quantitative Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are used to predict the reactivity of chemical compounds based on their molecular structure. A search of the relevant literature did not uncover any QSRR studies or predictive models that have been developed for or include this compound.

Advanced Organic Reactions Involving N Benzyl N Methylethylenediamine

Stereoselective Transformations (e.g., in chiral synthesis)

The use of chiral diamines as ligands in asymmetric catalysis is a well-established strategy for inducing enantioselectivity in a wide array of chemical transformations. acs.orgrsc.org These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The efficacy of a chiral diamine often depends on its steric and electronic properties, which can be fine-tuned by modifying the substituents on the nitrogen atoms.

Despite the potential of N-Benzyl-N'-methylethylenediamine to act as a chiral ligand, assuming it is resolved into its enantiomers, there is a lack of specific studies in the accessible scientific literature that demonstrate its use in stereoselective transformations. General reviews on chiral diamines in asymmetric synthesis discuss a broad range of C2-symmetric and non-symmetric ligands, but this compound is not prominently featured as a "privileged ligand" with wide applicability. acs.orgnih.gov

For context, the development of novel chiral diamine ligands is an active area of research, with a focus on creating modular structures that can be easily modified to suit different catalytic processes. nih.gov

Chemo- and Regioselective Reactions

The presence of two non-equivalent nitrogen atoms in this compound—one secondary amine attached to a benzyl (B1604629) group and one primary amine adjacent to a methyl group that is part of the ethylenediamine (B42938) backbone—makes it an unsymmetrical diamine. This asymmetry presents potential for chemo- and regioselectivity in reactions where the two nitrogen centers can exhibit different reactivity.

For instance, in reactions involving electrophiles, the more nucleophilic nitrogen would be expected to react preferentially. The nucleophilicity of each nitrogen is influenced by a combination of steric hindrance (the benzyl group being bulkier than a hydrogen) and electronic effects (the electron-donating nature of the alkyl and benzyl groups).

A study on the regioselective opening of nitroepoxides with unsymmetrical diamines demonstrated that the most nucleophilic nitrogen atom preferentially attacks the β-position of the epoxide. acs.org While this study did not specifically use this compound, it highlights the principle of regioselectivity in such systems. Similarly, the regioselectivity of hydroamination reactions can be controlled by directing groups within the substrate, a strategy that could theoretically be applied to derivatives of this compound. nih.gov

However, specific research detailing the chemo- and regioselective reactions controlled by this compound itself is not readily found in the current body of scientific literature.

Protonation Equilibria and Basicity Studies (e.g., pKa determination)

The basicity of an amine, quantified by its pKa value, is a fundamental property that governs its behavior in chemical reactions, particularly its ability to act as a base or a nucleophile. For a diamine like this compound, there will be two pKa values corresponding to the two protonation steps.

The electronic environment of each nitrogen atom is different, which will lead to distinct pKa values. The benzyl group on one nitrogen and the methyl group on the other will influence their respective basicities through inductive effects. Generally, N-alkylation can affect the pKa of amines, though the effect is not always straightforward and can be influenced by solvation effects. rsc.org

Direct experimental data for the pKa of this compound is not available in the cited literature. However, data for related ethylenediamine derivatives can provide an estimation of the expected range for its basicity. The proximity of the two amino groups in an ethylenediamine backbone means that the protonation of one amine will decrease the basicity of the other due to electrostatic repulsion.

Below is a table of experimentally determined pKa values for related diamine compounds.

| Compound Name | pKa1 | pKa2 |

| Ethylenediamine | 7.5 | 10.7 |

| N-Methylethylenediamine | 7.40 | 10.16 |

| N,N'-Dimethylethylenediamine | 7.40 | 10.16 |

| N-Ethylethylenediamine | 7.63 | 10.56 |

| N-Propylethylenediamine | 7.54 | 10.34 |

| N-Isopropylethylenediamine | 7.70 | 10.62 |

| N,N-Diethylethylenediamine | 7.07 | 10.02 |

Data sourced from compiled reference tables. organicchemistrydata.org

These values illustrate the general basicity of the ethylenediamine framework and how N-alkylation influences it. It would be expected that this compound would have two distinct pKa values within a similar range, modulated by the electronic and steric influence of the benzyl and methyl substituents.

Future Research Directions and Emerging Applications

Development of Novel N-Benzyl-N'-methylethylenediamine Ligands for Specialized Catalytic Systems

The core structure of this compound serves as a valuable scaffold for developing new ligands tailored for specific catalytic processes. Researchers are actively modifying this structure to enhance catalytic activity, selectivity, and efficiency in a variety of chemical transformations.

One key area of development is in asymmetric catalysis, where chiral versions of these ligands are crucial for producing enantiomerically pure compounds, a vital process in the pharmaceutical industry. For instance, the synthesis of optically active Nicardipine, a calcium channel blocker, utilizes a derivative of N-benzyl-N-methylaminoethanol, highlighting the potential of this class of compounds in creating stereoisomeric drugs. nih.gov

Furthermore, derivatives of this compound are being explored in ruthenium-catalyzed hydrogen-transfer reactions. nih.gov These reactions are fundamental in organic synthesis for the reduction of various functional groups. The development of ligands that can improve the efficiency and selectivity of these transformations is a significant area of research. Another application is seen in Ti-Mg-catalyzed carbozincation reactions, where a derivative, N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine, is used to synthesize substituted piperidines. researchgate.net

The versatility of the N-benzyl group is also being leveraged in protecting group strategies for the synthesis of N-methylamides and amines. clockss.org Researchers have developed 4-(alkylamino)benzyl-N-methylamines that allow for efficient N-debenzylation under mild conditions using trifluoroacetic acid, overcoming a common challenge in complex molecule synthesis. clockss.org This approach demonstrates the adaptability of the this compound framework for creating ligands that facilitate multi-step synthetic sequences.

Table 1: Examples of this compound Derivatives in Catalysis

| Derivative/Related Compound | Catalytic Application | Research Focus |

|---|---|---|

| Optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Synthesis of Nicardipine | Asymmetric synthesis of pharmaceuticals. nih.gov |

| TpRu(PPh3)(CH3CN)2PF6 with 3-benzyl but-1-ynyl ethers | Hydrogen-transfer reactions | Tandem dealkoxylation and transfer hydrogenation. nih.gov |

| N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine | Ti–Mg-catalyzed carbozincation | Synthesis of functionalized piperidines. researchgate.net |

| 4-(Alkylamino)benzyl-N-methylamine | Protecting group in synthesis | Efficient N-debenzylation for N-methylamide and amine synthesis. clockss.org |

| N-α-Benzyloxyacetyl derivatives | Asymmetric aldol (B89426) reactions | Stereoselective synthesis of α,β-dihydroxyaldehydes. ox.ac.uk |

Exploration of this compound in Advanced Materials Science

The unique chemical properties of this compound and its derivatives are paving the way for their use in the creation of advanced materials. While catalysis remains a primary application, emerging research indicates a growing interest in incorporating these molecules into polymers and other complex materials.

A notable application is in the synthesis of molecularly imprinted polymers (MIPs). These materials are designed to have high selectivity for a specific target molecule. N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally related to this compound, have been used as functionalized templates to create MIPs for the selective separation of phenethylamines, which are important biomolecules. mdpi.com This approach allows for the development of advanced materials with tailored recognition sites, which could have applications in areas such as diagnostics and purification. mdpi.com

The ability of the diamine structure to act as a building block in polymerization reactions is a key area of future exploration. The presence of two amine groups allows for the potential formation of polyamide, polyurea, or other types of polymer chains. The benzyl (B1604629) and methyl groups can be modified to tune the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. This compound and its derivatives are well-suited for integration into these sustainable methodologies.

The efficiency of catalysts derived from this compound contributes to green chemistry by reducing the amount of catalyst needed and minimizing waste. For example, highly active catalysts can lead to higher turnover numbers, meaning more product is generated per molecule of catalyst.

Furthermore, research into conducting catalytic reactions in environmentally benign solvents, such as water, is a key aspect of green chemistry. The development of water-soluble ligands based on the this compound scaffold would be a significant step towards more sustainable chemical processes. The inherent properties of some derivatives, such as the ability to be synthesized from readily available starting materials, also align with the goals of green chemistry.

Deeper Computational Insight into Complex Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the intricate details of chemical reactions at the molecular level. For this compound and its derivatives, computational studies are providing invaluable insights into their reactivity and the mechanisms of the reactions they catalyze.

Theoretical studies using DFT can be used to model the structure of metal complexes formed with these ligands. nih.gov This allows researchers to understand how the ligand coordinates to the metal center and how this geometry influences the catalyst's activity and selectivity. By calculating the energies of transition states and reaction intermediates, computational models can elucidate the step-by-step mechanism of a catalytic cycle.

For instance, computational studies on related N-benzyl derivatives have been used to investigate their potential as inhibitors of enzymes like acetylcholinesterase. nih.gov These studies involve docking the molecule into the active site of the enzyme and analyzing the interactions, such as stacking and aromatic interactions, which can help in the design of more potent inhibitors. nih.gov Similarly, DFT calculations have been employed to study the electronic properties and reactivity of Schiff bases derived from related structures, providing a theoretical basis that complements experimental findings. nih.gov

Table 2: Summary of Computational Findings for Related N-Benzyl Derivatives

| Compound/System | Computational Method | Key Insights |

|---|---|---|

| N-benzyl pyridinium–curcumin derivatives | Molecular Docking | Identified key interactions with acetylcholinesterase active site residues (TRP84, PHE330). nih.gov |

| (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate | DFT (B3LYP/6-31G+(d,p)) | Predicted low chemical reactivity, high kinetic stability, and favorable ADME properties. nih.gov |

| N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea | DFT | Used to complement experimental characterization and predict molecular properties. researchgate.net |

By combining experimental work with these powerful computational tools, researchers can accelerate the discovery and optimization of new catalysts and materials based on the this compound framework.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-Benzyl-N'-methylethylenediamine?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A common approach is reacting benzylamine with methylethylenediamine derivatives under controlled pH and temperature. For purification, fractional distillation under reduced pressure (e.g., 162°C/20 mmHg) is recommended due to its volatility . Solvent recrystallization using ethanol or diethyl ether can further enhance purity (>97%). Assay validation via titration or GC-MS ensures compliance with reagent-grade standards (≥98% purity) .

Q. How should researchers characterize the structural and functional groups of this compound?

Methodological Answer: Use ¹H-NMR to identify chemically equivalent groups, such as methylene (δ ~2.5–3.5 ppm) and benzyl protons (δ ~7.2–7.4 ppm). Non-equivalent amino groups may split into distinct peaks. FT-IR confirms N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). For advanced validation, 13C-NMR and ESI-MS provide molecular weight confirmation (C₁₀H₁₆N₂; MW 164.25). Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

Methodological Answer: This diamine acts as a bidentate ligand, forming stable complexes with Cu(II), Ni(II), and Co(II) via its primary and secondary amines. Experimental design should include potentiometric titrations (in 0.1 M KCl, 25°C) to determine stability constants (logβ). UV-Vis spectroscopy (λ = 400–800 nm) monitors ligand-to-metal charge transfer. For example, with Cu(II), a distinct d-d transition band near 600 nm indicates octahedral geometry. Competitive ligand studies (e.g., EDTA) validate selectivity .

Q. What strategies resolve contradictions in NMR data for structurally similar diamines?

Methodological Answer: Unexpected splitting in ¹H-NMR may arise from dynamic effects (e.g., hindered rotation) or solvent interactions. Use variable-temperature NMR (VT-NMR) to distinguish between static and dynamic inequivalence. For N,N-diethyl-N'-methylethylenediamine analogs, deuterated solvents (CDCl₃) and 2D-COSY/HMBC experiments clarify coupling patterns. Compare experimental shifts with quantum-mechanical predictions (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. How can this compound be applied in catalytic asymmetric synthesis?

Methodological Answer: As a chiral auxiliary, this diamine facilitates enantioselective catalysis in aldol or Michael additions. Design experiments with Pd(II) or Ru(II) complexes to exploit its chelating ability. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. For mechanistic insights, conduct kinetic studies under inert atmospheres (N₂/Ar) and analyze turnover frequencies (TOF) at varying ligand/metal ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.